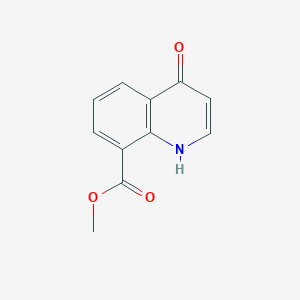

Methyl 4-hydroxyquinoline-8-carboxylate

Übersicht

Beschreibung

Methyl 4-hydroxyquinoline-8-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its diverse biological activities and potential applications in various scientific fields. The quinoline scaffold is a crucial structure in medicinal chemistry due to its presence in many pharmacologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxyquinoline-8-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired quinoline derivative .

Industrial Production Methods: Industrial production methods for quinoline derivatives often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to enhance yield, reduce environmental impact, and improve reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-hydroxyquinoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity

Methyl 4-hydroxyquinoline-8-carboxylate has demonstrated promising anticancer properties. Recent studies have shown that derivatives of 8-hydroxyquinoline exhibit selective cytotoxicity towards various cancer cell lines. For instance, compounds derived from this structure have been tested against human lung carcinoma (A-549) and cervical carcinoma (HeLa) cells, revealing IC50 values that indicate potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of bacterial strains. Research indicates that certain derivatives possess significant inhibition zones against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting their potential as new antibiotics .

Neuroprotective Effects

this compound is also being investigated for its neuroprotective capabilities. It acts as an iron chelator, which is crucial in preventing oxidative stress in neurodegenerative diseases such as Alzheimer's. Studies have shown that these compounds can cross the blood-brain barrier and exert protective effects against neuronal damage induced by metal ion toxicity .

Material Science Applications

Fluorescent Probes

Due to its unique photophysical properties, this compound is utilized in developing fluorescent dyes and sensors. The compound's ability to chelate metal ions enhances its fluorescence, making it suitable for applications in biological imaging and environmental monitoring .

Organic Light-Emitting Diodes (OLEDs)

The compound serves as an electron carrier in OLED technology. Its incorporation into OLED materials has been shown to improve device efficiency and stability, highlighting its significance in the field of optoelectronics .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, typically starting from readily available quinoline derivatives. The hydroxyl group at the 4-position and the carboxylate at the 8-position are critical for its biological activity.

| Step | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| 1 | Hydroxylation | HBr | Formation of hydroxyl group at position 4 |

| 2 | Carboxylation | CO + Pd Catalyst | Introduction of carboxyl group at position 8 |

| 3 | Esterification | Methanol + Acid Catalyst | Formation of methyl ester |

This synthetic pathway allows for the modification of substituents on the quinoline ring, leading to a library of derivatives with varied biological activities. Structure-activity relationship studies have indicated that specific substitutions can enhance potency against targeted diseases .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated a series of this compound derivatives against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited superior anticancer effects compared to both the parent compound and doxorubicin, suggesting a potential pathway for drug development .

Case Study 2: Neuroprotection

In another investigation, researchers assessed the neuroprotective effects of this compound in models of oxidative stress induced by metal ions. The findings demonstrated that this compound significantly reduced neuronal cell death and oxidative damage, supporting its use as a therapeutic agent for neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of methyl 4-hydroxyquinoline-8-carboxylate involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes in microorganisms, leading to their antimicrobial effects. Additionally, the compound can interfere with cellular pathways involved in cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

8-Hydroxyquinoline: Known for its broad-spectrum antimicrobial activity and use as a chelating agent.

4-Hydroxy-2-quinolone: Exhibits similar biological activities and is used in drug development.

2-Hydroxyquinoline: Another quinoline derivative with notable pharmacological properties.

Uniqueness: Methyl 4-hydroxyquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in scientific research make it a valuable compound in the field of medicinal chemistry .

Biologische Aktivität

Methyl 4-hydroxyquinoline-8-carboxylate (MHQ) is a derivative of 8-hydroxyquinoline (8-HQ), known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential applications in medicine and industry.

Target Interactions

MHQ interacts with various biological targets, influencing enzyme activity and cellular processes. It is particularly noted for its role as a metal chelator , forming stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺, which can modulate enzyme functions and cellular signaling pathways.

Biochemical Pathways

The compound is involved in several metabolic pathways, notably in tryptophan metabolism. It may affect the synthesis of key metabolites by inhibiting enzymes responsible for nucleotide biosynthesis, thereby altering DNA and RNA synthesis .

Antimicrobial Activity

MHQ exhibits significant antimicrobial properties , effective against a range of pathogens. Studies indicate that it can inhibit bacterial growth, making it a candidate for developing new antibiotics, especially against resistant strains .

Anticancer Effects

Research has highlighted the potential of MHQ as an anticancer agent . It has shown effectiveness in inhibiting the growth of various cancer cell lines. For instance, derivatives of 8-HQ have been reported to induce cytotoxic effects in glioblastoma and carcinoma cells through unique mechanisms involving protein interactions .

Dosage Effects in Animal Models

The biological activity of MHQ varies significantly with dosage:

- Low Doses : Beneficial effects such as antimicrobial activity and immune modulation have been observed.

- High Doses : Toxic effects may occur, including cellular damage and disruption of physiological processes. Threshold effects suggest that specific concentration levels can drastically change the compound's activity.

Scientific Research

MHQ serves as a valuable building block in synthesizing more complex quinoline derivatives with pharmaceutical applications. Its broad spectrum of biological activities makes it a focus for researchers in medicinal chemistry .

Industrial Uses

The chelating properties of MHQ are utilized in various industrial applications, including metal ion sequestration and catalysis .

Case Studies

- Antimicrobial Efficacy : In a study examining the effectiveness against Staphylococcus aureus, MHQ derivatives demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating potential as a new antimicrobial agent .

- Anticancer Activity : A derivative was tested against multiple cancer cell lines, showing promising results with growth inhibition values (GI50) significantly lower than those of existing treatments .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

methyl 4-oxo-1H-quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-9(13)5-6-12-10(7)8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLGUOZXFZJECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469484 | |

| Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860206-84-4 | |

| Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.